Methyl 3-amino-4-[(2-fluorophenyl)sulfonyl]thiophene-2-carboxylate
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Overview
Description
Methyl 3-amino-4-[(2-fluorophenyl)sulfonyl]thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and significant roles in medicinal chemistry. This particular compound is characterized by the presence of an amino group, a fluorophenyl sulfonyl group, and a carboxylate ester, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-[(2-fluorophenyl)sulfonyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the thiophene ring formation, followed by functional group modifications. Key steps include:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, where a ketone, a nitrile, and elemental sulfur react under basic conditions.
Introduction of the Amino Group: Nitration followed by reduction can introduce the amino group at the desired position on the thiophene ring.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Sulfides.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 3-amino-4-[(2-fluorophenyl)sulfonyl]thiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The compound’s mechanism of action is largely dependent on its interaction with biological targets. The amino and sulfonyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
Methyl 3-amino-2-thiophene carboxylate: Lacks the sulfonyl and fluorophenyl groups, making it less versatile.
Methyl 3-amino-4-[(phenyl)sulfonyl]thiophene-2-carboxylate: Similar but without the fluorine atom, which can affect its reactivity and biological activity.
Uniqueness: Methyl 3-amino-4-[(2-fluorophenyl)sulfonyl]thiophene-2-carboxylate stands out due to the presence of the fluorophenyl sulfonyl group, which imparts unique electronic and steric properties, enhancing its reactivity and potential biological activities.
This compound’s unique structure and properties make it a valuable molecule for various scientific and industrial applications, highlighting the importance of continued research and development in this area.
Properties
IUPAC Name |
methyl 3-amino-4-(2-fluorophenyl)sulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO4S2/c1-18-12(15)11-10(14)9(6-19-11)20(16,17)8-5-3-2-4-7(8)13/h2-6H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDVDJJBDFTBGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)S(=O)(=O)C2=CC=CC=C2F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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